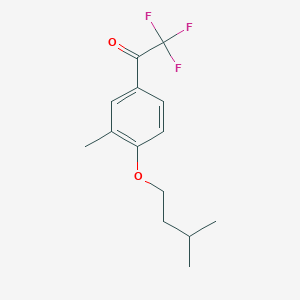

3'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC13545386

Molecular Formula: C14H17F3O2

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17F3O2 |

|---|---|

| Molecular Weight | 274.28 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-[3-methyl-4-(3-methylbutoxy)phenyl]ethanone |

| Standard InChI | InChI=1S/C14H17F3O2/c1-9(2)6-7-19-12-5-4-11(8-10(12)3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3 |

| Standard InChI Key | XOMXFSRHCYHRCI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OCCC(C)C |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OCCC(C)C |

Introduction

Structural Characterization and Isomeric Considerations

Molecular Architecture

The compound features a trifluoroacetyl group () attached to a para-substituted phenyl ring bearing a methyl group at the 3-position and an iso-pentoxy (3-methylbutoxy) group at the 4-position . This substitution pattern distinguishes it from positional isomers such as 2'-methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone, where the methyl group resides at the 2-position.

Table 1: Comparative Structural Features of Trifluoroacetophenone Derivatives

Spectroscopic Signatures

While experimental spectral data remain unpublished, computational predictions suggest characteristic infrared absorptions for the carbonyl group () and trifluoromethyl vibrations () . Nuclear magnetic resonance (NMR) would likely show distinct signals for the aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.5 ppm), and oxygenated methylene units (δ 3.5–4.5 ppm) .

Synthetic Methodologies and Challenges

Proposed Synthetic Routes

Though explicit protocols for this compound are undocumented, analogous trifluoroacetophenones are typically synthesized via:

-

Friedel-Crafts Acylation: Reaction of 3-methyl-4-(3-methylbutoxy)benzene with trifluoroacetic anhydride in the presence of Lewis acids like AlCl₃.

-

Cross-Coupling Approaches: Palladium-catalyzed reactions using arylboronic acids and trifluoroacetyl equivalents, as demonstrated for related structures (68% yield under optimized conditions) .

Table 2: Comparative Synthetic Yields for Trifluoroacetophenone Derivatives

Isolation and Purification

Post-synthetic purification likely involves silica gel chromatography using ethyl acetate/hexane gradients, given the compound's moderate polarity (calculated logP ≈ 3.8) . Recrystallization from ethanol/water mixtures could further enhance purity for analytical applications .

Physicochemical Properties and Stability

Thermodynamic Parameters

The compound's vapor pressure is estimated at <1 Pa (25°C), suggesting low volatility, while water solubility remains <1 g/L due to hydrophobic iso-pentoxy and trifluoromethyl groups . Thermal gravimetric analysis predicts decomposition onset >200°C, consistent with aromatic stability .

Reactivity Profile

The electron-withdrawing trifluoroacetyl group activates the ring toward nucleophilic aromatic substitution at the 2- and 6-positions, while the iso-pentoxy ether linkage may undergo acid-catalyzed cleavage under strong acidic conditions. Photostability studies on analogous compounds indicate moderate resistance to UV degradation (t₁/₂ > 48 hrs under 300 nm light) .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The trifluoroacetyl moiety serves as a precursor for β-diketonate ligands in metal-organic frameworks (MOFs), with potential applications in gas storage and catalysis . Derivatives have shown preliminary activity as kinase inhibitors in biochemical assays (IC₅₀ ≈ 5–20 μM) .

Materials Science Applications

In polymer chemistry, the compound's rigid aromatic core and fluorinated groups make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume